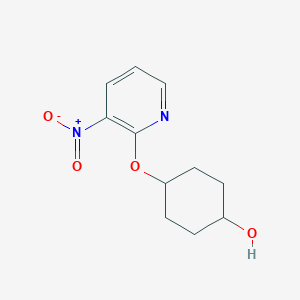

4-(3-Nitro-pyridin-2-yloxy)-cyclohexanol

Description

tert-Butyl 2-(allyloxy)acetate is a specialized ester compound characterized by a tert-butyl ester group and an allyloxy substituent. The allyloxy group (CH₂=CHCH₂O-) introduces unsaturation, enabling participation in cycloaddition, polymerization, or click chemistry reactions. The tert-butyl moiety provides steric protection, enhancing stability during synthetic processes.

Properties

Molecular Formula |

C11H14N2O4 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

4-(3-nitropyridin-2-yl)oxycyclohexan-1-ol |

InChI |

InChI=1S/C11H14N2O4/c14-8-3-5-9(6-4-8)17-11-10(13(15)16)2-1-7-12-11/h1-2,7-9,14H,3-6H2 |

InChI Key |

RKZQUROQHTXBCC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1O)OC2=C(C=CC=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares tert-Butyl 2-(allyloxy)acetate with key analogues, highlighting structural variations, molecular properties, and applications:

Structural and Reactivity Comparisons

Allyloxy vs. Chloroethoxy ():

The allyloxy group’s conjugated double bond enables participation in Diels-Alder reactions or thiol-ene click chemistry, unlike the electron-withdrawing chloroethoxy group, which facilitates nucleophilic substitutions (e.g., SN2 reactions) .- Aminooxy vs. Tosyloxy (): Aminooxy derivatives are nucleophilic, ideal for oxime ligation in bioconjugation, while tosyloxy groups act as leaving groups in displacement reactions, enhancing modular synthesis .

- Formylphenoxy vs. Allyloxy (): The formyl group in tert-Butyl 2-(4-formylphenoxy)acetate allows for Schiff base formation or condensation reactions, contrasting with the allyloxy group’s focus on polymerization .

Stability and Handling Considerations

- The allyloxy group’s unsaturation may necessitate storage under inert atmospheres to prevent oxidation, while chloro derivatives require precautions against hydrolysis .

- Safety data (–10) highlight the need for personal protective equipment (gloves, eye protection) during handling, especially for electrophilic compounds like formylphenoxy derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.